molecular formula C15H19N3O B7499807 2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

Cat. No. B7499807
M. Wt: 257.33 g/mol
InChI Key: WCVBIGQLIDVYIJ-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide (DTB) is a chemical compound that has gained attention in scientific research due to its potential medicinal properties. It is a small molecule that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis. Additionally, 2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been shown to have anti-microbial effects against various bacterial strains.

Advantages and Limitations for Lab Experiments

2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has several advantages for use in lab experiments, including its small molecular size, ease of synthesis, and potential for use in various assays. However, 2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide also has limitations, such as its low solubility in water and potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on 2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including further studies on its mechanism of action, optimization of its chemical structure for improved efficacy, and development of novel drug delivery systems for targeted delivery. Additionally, 2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide could be studied for its potential applications in other fields, such as neurodegenerative diseases and cardiovascular disorders.

Synthesis Methods

2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can be synthesized using various methods, including the reaction of 2,3-dimethylbenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Other methods include the reaction of 2,3-dimethylbenzoyl chloride with 1,3,5-trimethylpyrazole in the presence of a base such as triethylamine.

Scientific Research Applications

2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

2,3-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-9-7-6-8-13(10(9)2)15(19)16-14-11(3)17-18(5)12(14)4/h6-8H,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVBIGQLIDVYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(N(N=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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